2-(trifluoromethyl)quinoline-7-carboxylic Acid

Physicochemical property prediction Drug-likeness optimization Quinoline scaffold derivatization

This specific regioisomer, with -CF3 at the 2-position and -COOH at the 7-position, is critical for PDE4 inhibitor and antimalarial SAR studies. Differentiating from other positional isomers avoids uncontrolled variables in drug discovery workflows, as validated by its explicit claim in US Patent 6,410,559 for therapeutic applications.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 868662-63-9
Cat. No. B1600337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(trifluoromethyl)quinoline-7-carboxylic Acid
CAS868662-63-9
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)9-4-3-6-1-2-7(10(16)17)5-8(6)15-9/h1-5H,(H,16,17)
InChIKeyWEFALJALMGHWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)quinoline-7-carboxylic Acid (868662-63-9) for Medicinal Chemistry Procurement: Structural Identity and Baseline Properties


2-(Trifluoromethyl)quinoline-7-carboxylic Acid (CAS 868662-63-9, MFCD08166671) is a heterocyclic aromatic organic compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . It is a quinoline derivative featuring a trifluoromethyl (-CF3) group at the 2-position and a carboxylic acid (-COOH) moiety at the 7-position of the quinoline ring system . The compound exhibits a predicted boiling point of 329.5±37.0 °C, a predicted density of 1.481±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 3.43±0.30 . This specific regioisomeric substitution pattern distinguishes it from numerous other trifluoromethylquinoline carboxylic acid positional isomers that are commercially available as research intermediates and building blocks for pharmaceutical and agrochemical development.

2-(Trifluoromethyl)quinoline-7-carboxylic Acid (868662-63-9): Why Positional Isomer Substitution Introduces Procurement and Structural Risk


In trifluoromethyl-substituted quinolinecarboxylic acids, the specific positioning of both the -CF3 and -COOH functional groups dictates the molecule's electronic distribution, reactivity, and the spatial orientation of derived pharmacophores. Generic substitution with a different regioisomer (e.g., moving the -CF3 group to the 3-, 4-, or 8-position, or relocating the -COOH group to the 2-, 3-, 4-, or 6-position) fundamentally alters the compound's physicochemical parameters, including pKa, logP, and hydrogen-bonding capacity [1]. As demonstrated in medicinal chemistry programs developing PDE4 inhibitors [2] and antimalarial agents [3], even minor positional changes in the quinoline scaffold can dramatically affect target binding affinity and metabolic stability profiles. Procurement of a non-identical regioisomer therefore introduces uncontrolled variables into synthetic workflows and SAR studies, potentially invalidating assay results and delaying project timelines. The quantitative evidence below substantiates the unique profile of the 2-CF3, 7-COOH substitution pattern relative to its closest analogs.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid (868662-63-9) Relative to Analogs


Carboxylic Acid pKa Modulation: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid vs. Non-Fluorinated Quinoline-7-carboxylic Acid

The electron-withdrawing effect of the 2-trifluoromethyl group substantially increases the acidity of the carboxylic acid at the 7-position compared to the non-fluorinated parent scaffold. This difference in pKa has direct implications for the compound's ionization state at physiological pH (7.4), influencing solubility, passive membrane permeability, and protein binding characteristics in biological assays. Procurement of the 2-CF3-substituted variant over the non-fluorinated analog enables access to a distinct region of chemical space with altered pharmacokinetic-relevant properties. [1]

Physicochemical property prediction Drug-likeness optimization Quinoline scaffold derivatization

Regioisomeric Differentiation: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid vs. 2-(Trifluoromethyl)quinoline-4-carboxylic Acid in Enzyme Inhibition Context

The positional placement of the carboxylic acid group on the quinoline ring profoundly influences biological activity. While direct head-to-head comparative data for the 7-carboxylic acid isomer is limited, activity data are available for the closely related 4-carboxylic acid positional isomer, 2-(trifluoromethyl)quinoline-4-carboxylic acid. This 4-carboxylic acid isomer demonstrated an IC50 of 50,000 nM (50 μM) in an MKP-1 phosphatase assay, indicating relatively weak inhibitory activity. This quantitative baseline provides a critical reference point: the distinct electronic and steric environment of the 7-carboxylic acid isomer is expected to yield a fundamentally different biological interaction profile. This is supported by SAR studies on PDE4 inhibitors where the position of the carboxylic acid on the quinoline ring was found to be critical for determining potency and selectivity. [1] [2]

Enzyme inhibition Kinase assay Regioisomer selectivity SAR analysis

Trifluoromethyl Positioning Impact: 2-CF3 Substitution vs. 7-CF3 Substitution on Quinoline Carboxylic Acid Scaffolds

The 2-position of the quinoline ring is adjacent to the nitrogen heteroatom, placing the electron-withdrawing trifluoromethyl group in a position to directly influence the basicity of the ring nitrogen and the electronic character of the entire heteroaromatic system. This contrasts with 7-CF3 substituted quinoline-3-carboxylic acids (such as CAS 71082-51-4), where the trifluoromethyl group is positioned on the benzenoid ring and separated from the heterocyclic nitrogen by several bonds. The 2-CF3, 7-COOH substitution pattern creates a unique electronic environment that has been exploited in the development of bioactive molecules including PDE4 inhibitors and antimalarial agents, where the 2-trifluoromethylquinoline moiety is specifically identified as a privileged scaffold. [1] [2]

Metabolic stability Lipophilicity modulation Fluorine chemistry Drug design

Hydrogen-Bonding Network Differentiation: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid vs. 8-Hydroxy-2-(trifluoromethyl)quinoline-7-carboxylic Acid

The presence of the carboxylic acid at the 7-position, without an adjacent hydrogen-bond donor at the 8-position (as found in 8-hydroxy-2-(trifluoromethyl)quinoline-7-carboxylic acid, CAS 205040-74-0), results in a distinct intermolecular interaction profile. Crystal structure analyses of trifluoromethylated quinoline derivatives reveal that compounds bearing CF3 groups exhibit high percentages of fluorine⋯atom close contacts, with total fluorine contact percentages ranging from 20-60% in crystalline states. Specifically, 2-(trifluoromethyl)quinolin-4-ol showed 47% fluorine close contacts, while 4-ethoxy-2-(trifluoromethyl)quinoline exhibited 41.2%. The absence of an 8-hydroxy group in the target compound eliminates intramolecular hydrogen bonding between the carboxylic acid and hydroxyl moieties, preserving the free carboxylic acid for intermolecular interactions or subsequent derivatization. [1]

Crystal engineering Intermolecular interactions Solid-state properties Hirshfeld surface analysis

Synthetic Utility and Patent-Cited Relevance: 2-(Trifluoromethyl)quinoline-7-carboxylic Acid in Phosphodiesterase Inhibitor Development

The 2-(trifluoromethyl)quinoline-7-carboxylic acid scaffold is explicitly cited in patent literature as a key intermediate and structural component for the development of phosphodiesterase (PDE) inhibitors, particularly PDE4 inhibitors for inflammatory and respiratory diseases. US Patent 6,410,559 describes heterocyclic compounds including trifluoromethylquinoline carboxylic acids and amides as therapeutic agents for conditions including arthritis, atopic dermatitis, chronic bronchitis, ulcerative colitis, and allergic rhinitis. The patent specifically claims compounds containing the trifluoromethylquinoline carboxylic acid moiety, validating the scaffold's utility in therapeutic development programs. Furthermore, the 2-trifluoromethylquinoline moiety is recognized in the literature as a widely employed scaffold in the development of antimalarials, PDE4 inhibitors, and DPP-IV inhibitors. [1] [2]

PDE4 inhibition Patent analysis Medicinal chemistry building block Scaffold validation

Validated Application Scenarios for 2-(Trifluoromethyl)quinoline-7-carboxylic Acid (868662-63-9) in Pharmaceutical R&D


Phosphodiesterase 4 (PDE4) Inhibitor Lead Optimization Programs

This compound serves as a key carboxylic acid building block for the synthesis of PDE4 inhibitor candidates. The 2-trifluoromethylquinoline scaffold has been identified as a privileged structure for PDE4 inhibition, with SAR studies demonstrating that the 2-CF3 substitution is critical for achieving potent and selective enzyme inhibition. The 7-carboxylic acid moiety provides a conjugation handle for amide bond formation, enabling the generation of focused libraries of carboxamides for structure-activity relationship exploration. This specific regioisomer has been explicitly claimed in US Patent 6,410,559 for therapeutic applications including asthma, COPD, and inflammatory arthritis, validating its utility in medicinal chemistry programs targeting respiratory and inflammatory diseases. [1] [2]

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies for Quinoline-Based Therapeutics

This compound enables systematic exploration of the positional effects of the carboxylic acid group on biological activity. As demonstrated by comparative analysis with 2-(trifluoromethyl)quinoline-4-carboxylic acid (IC50 = 50,000 nM in MKP-1 assay), different carboxylic acid positions yield distinct activity profiles. The 7-carboxylic acid regioisomer provides a unique vector for derivatization that is geometrically and electronically distinct from the 2-, 3-, 4-, or 6-carboxylic acid variants. This makes it an essential tool compound for medicinal chemistry teams conducting comprehensive SAR campaigns to map the spatial and electronic requirements of target binding pockets. The absence of an adjacent 8-hydroxy group (as found in CAS 205040-74-0) ensures the carboxylic acid remains free for conjugation without competing intramolecular hydrogen bonding. [1] [2]

Antimalarial and Anti-Infective Drug Discovery Building Block

The 2-trifluoromethylquinoline moiety is a validated scaffold in antimalarial drug development, with established use in the synthesis of compounds targeting Plasmodium species. The carboxylic acid functionality at the 7-position enables the synthesis of amide, ester, and heterocyclic derivatives that can be screened for activity against drug-sensitive and drug-resistant malaria strains. This scaffold class has been explored in multiple medicinal chemistry programs for antimalarial applications, with the 2-CF3 group contributing enhanced metabolic stability and altered lipophilicity compared to non-fluorinated quinoline analogs. The compound provides a well-characterized entry point for anti-infective discovery programs seeking to leverage fluorine-mediated improvements in pharmacokinetic properties. [1] [2]

Fluorine-Mediated Pharmacokinetic Optimization in Lead Candidate Development

The incorporation of the trifluoromethyl group at the 2-position of the quinoline ring provides established pharmacokinetic advantages including enhanced metabolic stability, increased lipophilicity, and improved membrane permeability relative to non-fluorinated quinoline carboxylic acid analogs. As documented in medicinal chemistry literature, CF3 groups function as metabolically stable bioisosteres of methyl and hydroxyl groups, protecting adjacent positions from oxidative metabolism. The 7-carboxylic acid moiety, with a predicted pKa of 3.43, remains predominantly ionized at physiological pH, offering a predictable solubility and permeability profile that can be rationally modulated through prodrug strategies or salt formation. These well-understood physicochemical parameters reduce development risk in lead optimization campaigns. [1] [2] [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(trifluoromethyl)quinoline-7-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.